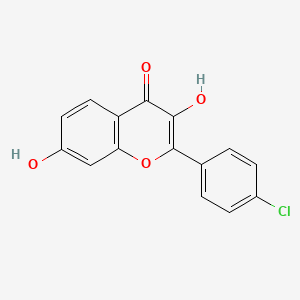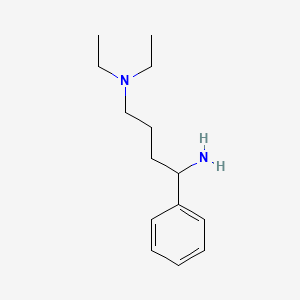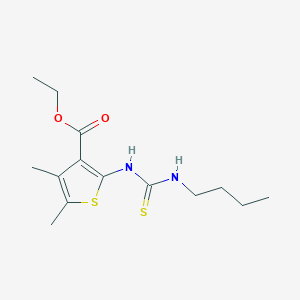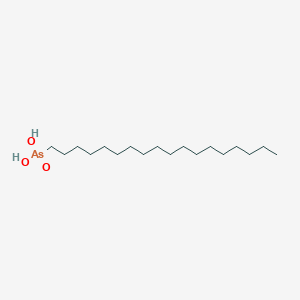
Octadecylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecylarsonic acid typically involves the reaction of octadecanol with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecylarsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecylarsonic oxide.
Reduction: Reduction reactions can convert it to octadecylarsonic hydride.
Substitution: The arsenic atom can participate in substitution reactions, where the aliphatic chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Octadecylarsonic oxide.
Reduction: Octadecylarsonic hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Octadecylarsonic acid has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which octadecylarsonic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The long aliphatic chain allows the compound to integrate into lipid membranes, potentially disrupting cellular processes. The arsenic atom can also interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Octadecanol: Similar aliphatic chain but lacks the arsenic atom.
Arsenic Trioxide: Contains arsenic but lacks the long aliphatic chain.
Octadecanoic Acid: Similar aliphatic chain but contains a carboxylic acid group instead of an arsenic atom.
Uniqueness: Octadecylarsonic acid is unique due to the combination of a long aliphatic chain and an arsenic atom. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds cannot fulfill.
Propriétés
Numéro CAS |
18855-18-0 |
|---|---|
Formule moléculaire |
C18H39AsO3 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
octadecylarsonic acid |
InChI |
InChI=1S/C18H39AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20,21)22/h2-18H2,1H3,(H2,20,21,22) |
Clé InChI |
XEIZOXFXYOCGKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)

![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)
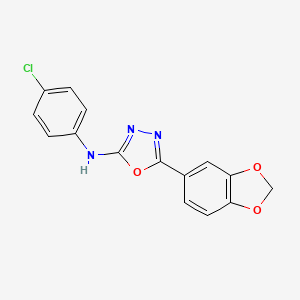
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
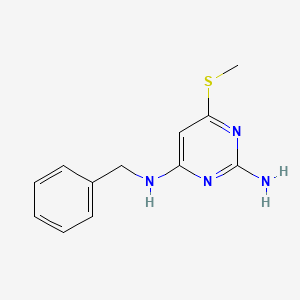
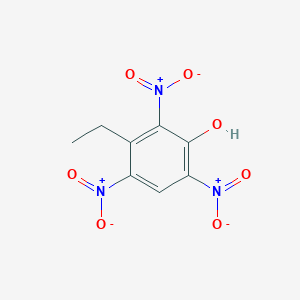

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
